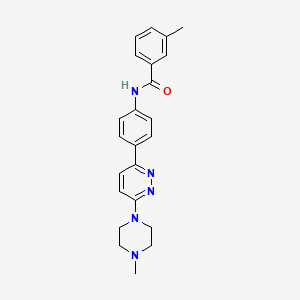
3-甲基-N-(4-(6-(4-甲基哌嗪-1-基)嘧啶-3-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a screening compound available from ChemDiv . It has a molecular formula of C23H25N5O and is also known as MGCD-265. It is a small molecule inhibitor of MET and VEGFR kinases.
Molecular Structure Analysis
The compound has an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Only N4 amine and N5 amide nitrogen atoms are protonated .Physical And Chemical Properties Analysis
The compound has a molecular weight of 422.55 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds . Its partition coefficient (logP) is 5.195 and its distribution coefficient (logD) is 5.189 . Its water solubility (LogSw) is -5.11 . It has a polar surface area of 65.275 .科学研究应用
合成新型酰胺:
- 研究导致了含有 N-甲基哌嗪片段的新型羧酸酰胺的合成。这包括与 4-氯苯甲酰氯和 4-甲基-3-硝基苯胺的反应,导致 N-(3-氨基-4-甲基苯基)-4-(4-甲基哌嗪-1-基甲基)苯甲酰胺的开发。该化合物是抗白血病药物伊马替尼合成的关键中间体 (Koroleva et al., 2011).
强心剂的开发:
- 对包括 3-甲基-N-(4-(6-(4-甲基哌嗪-1-基)嘧啶-3-基)苯基)苯甲酰胺衍生物在内的各种化合物的强心活性研究表明具有显着的强心作用。这些化合物与其他 3(2H)-嘧啶酮衍生物进行了比较 (Wang et al., 2008).
乙酰胆碱酯酶抑制剂:
- 3-甲基-N-(4-(6-(4-甲基哌嗪-1-基)嘧啶-3-基)苯基)苯甲酰胺的衍生物已被研究为乙酰胆碱酯酶 (AChE) 抑制剂。发现化合物某些位置引入亲脂环境有利于 AChE 抑制活性 (Contreras et al., 2001).
神经炎症中 IRAK4 酶的 PET 显像剂:
- N-(3-(4-[11C]甲基哌嗪-1-基)-1-(5-甲基吡啶-2-基)-1H-吡唑-5-基)吡唑并[1,5-a]嘧啶-3-甲酰胺衍生物已被合成为神经炎症研究中 IRAK4 酶的 PET 显像剂的潜在用途 (Wang et al., 2018).
抗结核剂:
- 一系列新型取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物,包括与 3-甲基-N-(4-(6-(4-甲基哌嗪-1-基)嘧啶-3-基)苯基)苯甲酰胺相关的衍生物,被合成并评估了对结核分枝杆菌的抗结核活性。一些化合物表现出显着的活性 (Srinivasarao et al., 2020).
BCR-ABL 激酶抑制剂:
- 结构上与 3-甲基-N-(4-(6-(4-甲基哌嗪-1-基)嘧啶-3-基)苯基)苯甲酰胺相关的化合物被合成为 BCR-ABL 酪氨酸激酶抑制剂。这些显示出对 BCR-ABL1 激酶的良好抑制活性,表明它们作为针对 BCR-ABL 激酶的新药的先导化合物的潜力 (Hu et al., 2016).
作用机制
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, which are important for the development and function of several cell types.
Mode of Action
The compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition is achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized and it forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. One of the key pathways is the PDGF receptor tyrosine kinase pathway . This pathway plays a crucial role in cell proliferation and differentiation. By inhibiting this pathway, the compound can potentially control the growth and spread of certain types of cells.
Pharmacokinetics
The compound has shown afavorable ADME profile , indicating that it has good absorption, distribution, metabolism, and excretion properties. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By inhibiting tyrosine kinases, the compound can control the growth and spread of cells. This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell growth, such as leukemia .
属性
IUPAC Name |
3-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-4-3-5-19(16-17)23(29)24-20-8-6-18(7-9-20)21-10-11-22(26-25-21)28-14-12-27(2)13-15-28/h3-11,16H,12-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWNMUOOEDITCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

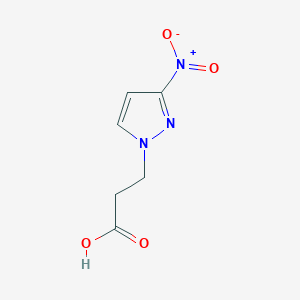
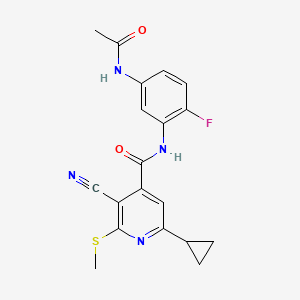
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2465480.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)
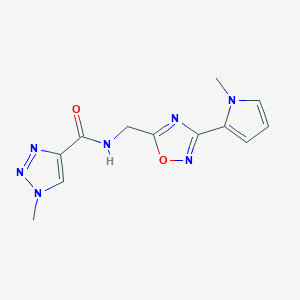
![Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate](/img/structure/B2465489.png)

![methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B2465492.png)
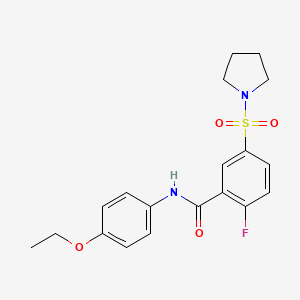
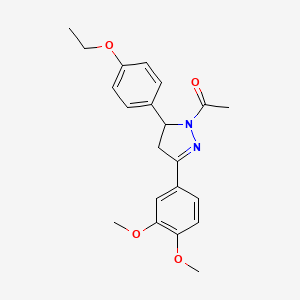
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2465496.png)
